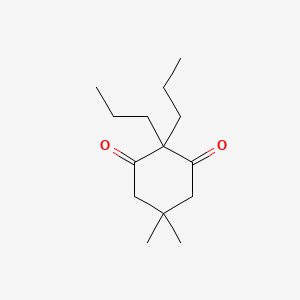
5,5-Dimethyl-2,2-dipropyl-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C14H24O2. It is a derivative of 1,3-cyclohexanedione and is classified as a cyclic diketone. This compound is known for its unique structure, which includes two propyl groups and two methyl groups attached to a cyclohexane ring. It is a white solid that is soluble in organic solvents such as ethanol and methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione typically involves a Michael addition followed by an intramolecular Claisen condensation. The process begins with the reaction of diethyl malonate and mesityl oxide (4-methylpent-3-en-2-one) in the presence of sodium methoxide. This is followed by hydrolysis and decarboxylation to yield the desired diketone .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fine chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets. The compound can form hydrogen bonds and undergo tautomerization, which affects its reactivity and interaction with other molecules. In biological systems, it may interact with enzymes and proteins, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone): A similar cyclic diketone with two methyl groups instead of propyl groups.
1,2-Dimethylcyclohexane: A disubstituted cyclohexane with two methyl groups in different positions.
2-Chloro-5,5-dimethyl-1,3-cyclohexanedione: A chlorinated derivative of dimedone .
Uniqueness
2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of both propyl and methyl groups, which influence its chemical properties and reactivity. This structural variation allows for different applications and interactions compared to its similar compounds.
Properties
CAS No. |
24551-96-0 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
5,5-dimethyl-2,2-dipropylcyclohexane-1,3-dione |
InChI |
InChI=1S/C14H24O2/c1-5-7-14(8-6-2)11(15)9-13(3,4)10-12(14)16/h5-10H2,1-4H3 |
InChI Key |
DFHLDDAIXQRSNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)CC(CC1=O)(C)C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)
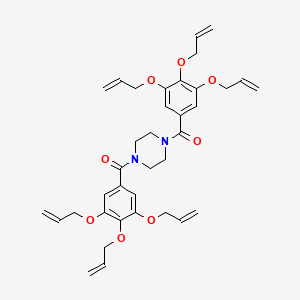
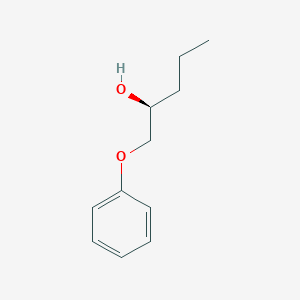
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)
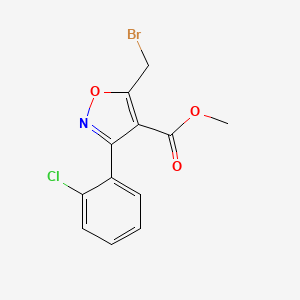
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
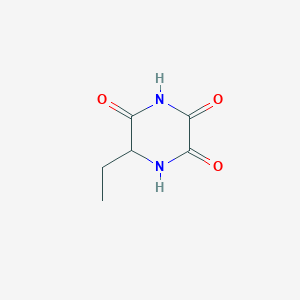
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
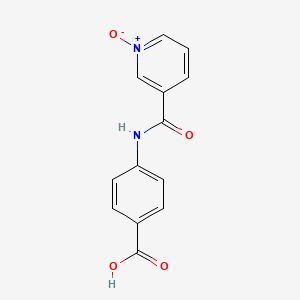
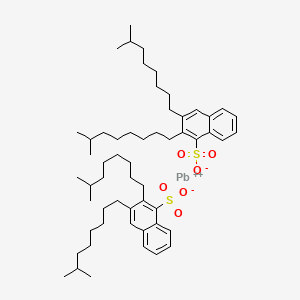
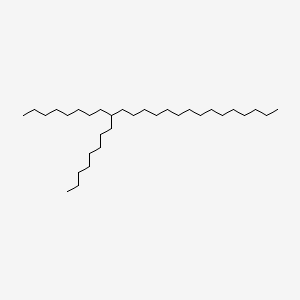
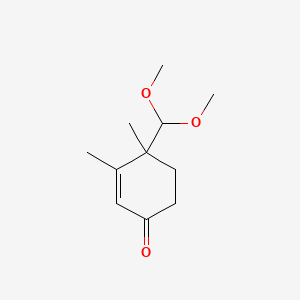

![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)
